2,3,3',4',5,5',6-Heptachlorobiphenyl
Overview
Description
2,3,3’,4’,5,5’,6-Heptachlorobiphenyl is an organic compound belonging to the class of polychlorinated biphenyls (PCBs). These compounds are characterized by their high chlorine content and biphenyl structure, which consists of two benzene rings connected by a single bond. 2,3,3’,4’,5,5’,6-Heptachlorobiphenyl is known for its persistence in the environment and its potential to bioaccumulate in living organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’,4’,5,5’,6-Heptachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is conducted at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms on the biphenyl rings .
Industrial Production Methods
Industrial production of 2,3,3’,4’,5,5’,6-Heptachlorobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve the desired chlorination pattern. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,3,3’,4’,5,5’,6-Heptachlorobiphenyl undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of chlorine atoms, typically resulting in the formation of less chlorinated biphenyls.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Common reagents include zinc dust and hydrochloric acid (HCl) or sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) under elevated temperatures.
Major Products
Oxidation: Hydroxylated derivatives of 2,3,3’,4’,5,5’,6-Heptachlorobiphenyl.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyl derivatives with functional groups such as hydroxyl or amino groups.
Scientific Research Applications
2,3,3’,4’,5,5’,6-Heptachlorobiphenyl has been extensively studied for its environmental impact and its role as a persistent organic pollutant. It is used in research to understand the mechanisms of bioaccumulation and biomagnification in food chains. Additionally, it serves as a model compound for studying the toxicological effects of PCBs on human health and the environment .
In the field of chemistry, 2,3,3’,4’,5,5’,6-Heptachlorobiphenyl is used to investigate the reactivity and stability of highly chlorinated biphenyls. In biology and medicine, it is studied for its endocrine-disrupting properties and its potential to interfere with hormone signaling pathways .
Mechanism of Action
2,3,3’,4’,5,5’,6-Heptachlorobiphenyl exerts its effects primarily through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a cascade of molecular events that lead to the expression of various genes involved in xenobiotic metabolism. This activation can result in the production of reactive oxygen species (ROS) and subsequent oxidative stress, which can damage cellular components and disrupt normal physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 2,2’,3,3’,4,4’,5-Heptachlorobiphenyl
- 2,2’,3,3’,4,5’,6-Heptachlorobiphenyl
- 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl
Uniqueness
2,3,3’,4’,5,5’,6-Heptachlorobiphenyl is unique due to its specific chlorination pattern, which influences its chemical reactivity and environmental persistence. Compared to other heptachlorobiphenyls, it has distinct physicochemical properties that affect its behavior in biological systems and its potential for bioaccumulation .
Properties
IUPAC Name |
1,2,4,5-tetrachloro-3-(3,4,5-trichlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-5-1-4(2-6(14)10(5)17)9-11(18)7(15)3-8(16)12(9)19/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTJUBQGYXNFFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30867845 | |
Record name | 2,3,3',4',5,5',6-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30867845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69782-91-8 | |
Record name | 2,3,3′,4′,5,5′,6-Heptachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69782-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,3',4',5,5',6-Heptachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069782918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,3',4',5,5',6-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30867845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3',4',5,5',6-HEPTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XY18R3075 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.